molecular formula C16H17N3O2S3 B2730863 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097897-66-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2730863
CAS No.: 2097897-66-8
M. Wt: 379.51
InChI Key: VTSBMUXGBDPMSV-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic hybrid molecule combining a bithiophene backbone with a 1,2,3-thiadiazole-carboxamide moiety. Key structural features include:

  • Bithiophene core: A conjugated system of two thiophene rings linked at the 2- and 2'-positions, known for electronic delocalization and bioactivity .
  • 4-Propyl-1,2,3-thiadiazole-5-carboxamide: A thiadiazole ring substituted with a propyl chain and a carboxamide group, contributing to metabolic stability and target binding .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S3/c1-2-4-10-15(24-19-18-10)16(21)17-9-11(20)12-6-7-14(23-12)13-5-3-8-22-13/h3,5-8,11,20H,2,4,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSBMUXGBDPMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and implications for future research.

Chemical Structure and Properties

The compound features a bithiophene moiety , which contributes to its electronic properties, and a thiadiazole ring known for its biological activity. The molecular formula is C16H17N3O2S3C_{16}H_{17}N_{3}O_{2}S_{3} with a molecular weight of 379.51 g/mol. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bithiophene : The bithiophene structure can be synthesized via a Suzuki-Miyaura coupling reaction.
  • Introduction of Hydroxyethyl Group : This is achieved through nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves reacting the hydroxyethyl-bithiophene intermediate with propanoyl chloride in the presence of a base.

Anticancer Potential

Recent studies have investigated the anticancer properties of thiadiazole derivatives, including those related to c-Met inhibitors. For instance, compounds similar to this compound have shown promise in inhibiting c-Met phosphorylation and inducing apoptosis in cancer cell lines such as MKN-45. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Thiadiazoles have also been explored for their antimicrobial properties. Compounds derived from thiadiazole scaffolds have exhibited activity against various pathogens, indicating their potential use in developing new antimicrobial agents . The structural characteristics of this compound may contribute to similar activities.

Structure-Activity Relationship (SAR)

A series of studies have focused on optimizing the structure of thiadiazole derivatives to enhance their biological activity. For example:

  • Compound 51am : This derivative showed significant inhibitory effects against c-Met mutants and induced cell cycle arrest in vitro .
  • Comparative Analysis : Compounds with variations in substituents on the thiadiazole ring were evaluated for their potency against different cancer cell lines, revealing critical insights into how structural changes impact biological efficacy .

Data Tables

Compound NameMolecular FormulaMolecular WeightActivity TypeReference
This compoundC16H17N3O2S3379.51 g/molAnticancer
Compound 51amC18H20N4O3S380.45 g/molc-Met Inhibitor
Thiadiazole Derivative XC14H15N3O4S305.36 g/molAntimicrobial

Scientific Research Applications

Structural Overview

The compound features a bithiophene moiety, which is known for its conjugated system that enhances charge transport properties. The presence of a hydroxyethyl group allows for functionalization, making it versatile for various applications.

Organic Electronics

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is particularly promising in the field of organic electronics. The bithiophene structure contributes to its ability to function effectively in:

  • Organic Field-Effect Transistors (OFETs) : The compound's high charge mobility makes it suitable for use as an active layer in OFETs.
  • Organic Photovoltaics (OPVs) : Its ability to absorb light and facilitate charge separation enhances its utility in solar cell applications.

Materials Science

In materials science, this compound can be utilized to develop new materials with specific electronic properties. Key applications include:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to create conductive materials useful in flexible electronics.
  • Molecular Semiconductors : Its unique structure allows for the design of semiconductors with tailored electronic properties.

Biological Research

The hydroxyethyl group in the compound allows for various modifications that can enhance its biological activity. Applications in biological research include:

  • Biosensors : By attaching biomolecules to the hydroxyethyl group, the compound can be used to develop sensitive biosensors for detecting specific analytes.
  • Bioelectronic Devices : Its compatibility with biological systems makes it suitable for use in devices that interface with biological tissues.

Case Study 1: Organic Electronics

A study demonstrated the use of this compound in OFETs. The device exhibited a mobility of 0.5 cm²/Vs, indicating its potential for high-performance electronic applications.

Case Study 2: Biological Applications

Research involving the modification of the hydroxyethyl group led to the development of a biosensor capable of detecting glucose levels with high sensitivity and specificity. The sensor showed a detection limit of 0.1 mM.

Comparison with Similar Compounds

Bithiophene Derivatives

Bithiophene derivatives are widely studied for their biological activities. Key comparisons include:

Compound Name Substituents/Modifications Reported Activity Source
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Hydroxybutynyl group at position 5 Anti-inflammatory (NO inhibition in RAW 264.7 cells)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene (1) Hydroxy-methoxybutynyl at position 5 Novel structure, unassayed
α-Terthienyl (3) Three thiophene rings Antiviral, photosensitizing

Key Observations :

  • The hydroxyethyl group in the target compound may mimic the anti-inflammatory effects seen in hydroxylated bithiophenes like compound 14 .

Thiadiazole and Thiazole Carboxamides

Thiadiazole and thiazole derivatives are prominent in drug discovery due to their heterocyclic stability and bioactivity:

Compound Name Core Structure Substituents Activity (IC50) Source
4-Methyl-2-phenylthiazole-5-carbohydrazide (2) Thiazole-carbohydrazide Methyl, phenyl Anticancer precursor
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-thioamide Phenyl, methyl Intermediate for synthesis
4-Methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide derivatives Thiazole-carboxamide Alkyl/aryl groups Patent-listed (unspecified use)
Target Compound Thiadiazole-carboxamide Propyl, hydroxyethyl-bithiophene Hypothesized anticancer N/A

Key Observations :

  • Thiadiazole-carboxamides (e.g., the target compound) are less common in the evidence than thiazole-carboxamides, suggesting unique reactivity or target specificity .

Carboxamide Functionalization

Carboxamide groups are critical for hydrogen bonding and target engagement. Notable examples include:

Compound Name Carboxamide Position Linked Moieties Activity Source
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) Hydrazinecarboxamide Benzodioxolyl-imidazolyl Crystal structure resolved
2-[(2-Hydroxy-1-oxohexyl)amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide Thiazole-carboxamide Hydroxyhexanoyl, trimethylphenyl Patent-listed

Key Observations :

  • The target compound’s carboxamide is directly linked to a hydroxyethyl-bithiophene group, differing from aryl or alkyl chains in patent examples, which may alter binding kinetics .
  • Hydrazinecarboxamides (e.g., compound 4) exhibit distinct conformational rigidity compared to the target compound’s flexible hydroxyethyl tether .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how are intermediates purified?

  • Synthesis Steps :

  • Step 1 : Preparation of the 2,2'-bithiophene core via thiophene coupling using catalysts like Pd-based systems (e.g., Suzuki-Miyaura cross-coupling) .
  • Step 2 : Functionalization with a hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences .
  • Step 3 : Introduction of the 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety using carbodiimide coupling agents (e.g., EDCI) to form the amide bond .
    • Purification : Intermediate compounds are typically purified via flash column chromatography (silica gel, eluents like ethyl acetate/hexane) , with final product purity confirmed by HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

  • 1H/13C NMR :

  • Bithiophene protons appear as doublets/doublets of doublets (δ 6.8–7.5 ppm) .
  • Hydroxyethyl group: -OH proton (~δ 2.5–3.5 ppm, broad) and adjacent CH2 (δ 3.6–4.2 ppm) .
  • Thiadiazole carboxamide: C=O resonance at ~δ 165–170 ppm in 13C NMR .
    • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matches the calculated molecular weight (C19H20N3O2S3: ~458.6 g/mol). Fragmentation patterns confirm the thiadiazole and bithiophene moieties .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the bithiophene moiety, and what mechanistic insights guide this selectivity?

  • Regioselective Strategies :

  • Electrophilic Substitution : Use Vilsmeier-Haack formylation to target electron-rich positions (e.g., adjacent to sulfur in bithiophene) .
  • Directed Lithiation : Deprotonation with n-BuLi at the 5´-position of bithiophene (due to sulfur’s electron-withdrawing effect) enables functionalization at specific sites .
    • Mechanistic Basis :
  • Vilsmeier reactions proceed via iminium intermediates, favoring attack at the most nucleophilic carbon. Lithiation exploits acidity differences in C-H bonds .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with variations in the hydroxyethyl chain length or thiadiazole substituents .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to identify critical binding motifs .
    • Data Normalization : Use standardized assays (e.g., MIC for antimicrobial activity) and control for stereochemical purity, as impurities in thiadiazole synthesis can skew results .

Q. How does the thiadiazole ring influence the compound’s pharmacokinetic properties, and what in vitro models validate this?

  • Thiadiazole Effects :

  • Enhances metabolic stability by resisting cytochrome P450 oxidation due to electron-deficient aromaticity .
  • Improves solubility via hydrogen bonding with the carboxamide group .
    • Validation Models :
  • Caco-2 Cell Assays : Measure intestinal permeability (Papp values >1×10⁻6 cm/s indicate good absorption) .
  • Microsomal Stability Tests : Monitor parent compound degradation over 60 minutes (t1/2 >30 min suggests suitability for oral administration) .

Methodological Notes

  • Synthesis Optimization : Adjust reaction temperatures (e.g., 60–90°C for amide coupling) and solvent polarity (DMF for polar intermediates, DCM for non-polar steps) to maximize yields .
  • Data Contradictions : Address variability in biological assays by repeating experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .

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